molecular formula C9H13NS B12429243 2-(Thiophen-2-ylmethyl)pyrrolidine

2-(Thiophen-2-ylmethyl)pyrrolidine

Cat. No.: B12429243
M. Wt: 167.27 g/mol
InChI Key: QESLZSQKJUJIJX-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylmethyl)pyrrolidine typically involves the reaction of thiophene-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired product under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrothiophene derivatives

    Substitution: Halogenated or alkylated thiophene derivatives

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Pyrrolidine: A five-membered nitrogen-containing ring without the thiophene substitution.

    Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-(Thiophen-2-ylmethyl)pyrrolidine.

Uniqueness: this compound is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile building block in organic synthesis and its ability to interact with various biological targets .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C9H13NS/c1-3-8(10-5-1)7-9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2

InChI Key

QESLZSQKJUJIJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC=CS2

Origin of Product

United States

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